Sulfamide, 2-benzoxazolyl-(9CI)
Description
Sulfamide derivatives are a critical class of compounds in medicinal chemistry and drug discovery due to their versatility as pharmacophores and their broad biological activities . The sulfamide moiety (R1NSO2NR2R3) is a sulfur-containing functional group that enables diverse interactions with biological targets, such as hydrogen bonding and electrostatic interactions. Sulfamide, 2-benzoxazolyl-(9CI) is a heterocyclic sulfamide derivative featuring a benzoxazole substituent. Benzoxazole is a fused aromatic ring containing oxygen and nitrogen, which imparts unique electronic and steric properties to the compound.
Properties
CAS No. |
136810-65-6 |
|---|---|
Molecular Formula |
C7H7N3O3S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-(sulfamoylamino)-1,3-benzoxazole |
InChI |
InChI=1S/C7H7N3O3S/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |
InChI Key |
HPGFHMSFCRLHBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |
Synonyms |
Sulfamide, 2-benzoxazolyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Electrophilic Functionalization
2-Mercaptobenzoxazole undergoes alkylation or halogenation to introduce electrophilic groups. For example, reaction with methyl iodide in dimethylformamide (DMF) yields 2-methylthio-benzoxazole (2 ). This step enhances reactivity for sulfonation:
Chlorosulfonation and Sulfonyl Chloride Formation
2 is treated with chlorosulfonic acid (ClSO₃H) at 50–130°C to form a sulfonic acid intermediate, which is then converted to sulfonyl chloride (3 ) using thionyl chloride (SOCl₂). Critical parameters include:
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Temperature | 50–130°C | Complete sulfonation |
| SOCl₂ Equivalents | 2.5–5.0 | High-purity sulfonyl chloride |
| Solvent | Dichloromethane | Minimizes side reactions |
This step is pivotal for introducing the sulfonamide group.
Coupling Reactions with Amines
The sulfonyl chloride intermediate (3 ) reacts with primary or secondary amines to form sulfamides. For example, coupling with cyclohexylamine in anhydrous DMF with triethylamine as a base yields N-cyclohexyl-2-benzoxazolyl sulfamide (4 ):
Key Considerations :
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution.
-
Amine Scope : Both aliphatic (e.g., isobutylamine) and aromatic amines (e.g., aniline derivatives) are viable.
Alternative Route via Triphenylbismuth Dichloride-Mediated S–N Bond Formation
A recent advancement employs triphenylbismuth dichloride (Ph₃BiCl₂) to catalyze direct S–N bond formation between 2-mercaptobenzoxazole and amines. This one-pot method, conducted in DMSO at 60°C under aerobic conditions, bypasses sulfonyl chloride intermediates:
Advantages :
-
Mild Conditions : Avoids high temperatures and hazardous reagents like SOCl₂.
Optimization Using 2-Aminobenzoxazole Precursors
Recent studies highlight 2-aminobenzoxazole (5 ) as an alternative precursor. Treatment with chlorosulfonic acid followed by amination affords sulfamides in high yields:
Experimental Data :
-
Reaction Time : 4–6 hours for sulfonation.
-
Amination : Ammonia gas in THF at 0°C prevents over-sulfonation.
Comparative Analysis of Methods
Industrial and Pharmacological Applications
Patented methods emphasize scalability for producing sulfamide derivatives as protease inhibitors or polymer additives. For instance, 4 is a key intermediate in antiviral agents, while N-substituted variants act as rubber vulcanization accelerators .
Chemical Reactions Analysis
Types of Reactions
Sulfamide, 2-benzoxazolyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Sulfamide, 2-benzoxazolyl-(9CI) can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives.
Scientific Research Applications
Sulfamide, 2-benzoxazolyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfamide, 2-benzoxazolyl-(9CI) derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sulfamide, 2-benzoxazolyl-(9CI) involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .
Comparison with Similar Compounds
The following table and analysis compare Sulfamide, 2-benzoxazolyl-(9CI) with structurally related sulfamide derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison of Sulfamide Derivatives
Key Comparative Analysis
Structural Differences and Electronic Effects
- Benzoxazolyl vs. Benzimidazolyl: The benzoxazole group in 2-benzoxazolyl-sulfamide contains an oxygen atom in the heterocycle, while benzimidazole (in 1H-benzimidazol-2-yl-sulfamide) features a nitrogen atom.
- Pyrimidinyl Substituent : The 2-oxo-pyrimidinyl group in provides a planar, conjugated system, favoring interactions with enzymes or receptors through π-stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
